molecular formula C17H16N2O4 B5617054 (2E)-N-[(2-methoxyphenyl)methyl]-3-(3-nitrophenyl)prop-2-enamide

(2E)-N-[(2-methoxyphenyl)methyl]-3-(3-nitrophenyl)prop-2-enamide

Cat. No.: B5617054
M. Wt: 312.32 g/mol
InChI Key: CZDVAMPYBSTBKB-MDZDMXLPSA-N
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Description

(2E)-N-[(2-methoxyphenyl)methyl]-3-(3-nitrophenyl)prop-2-enamide is an organic compound that belongs to the class of enamides It is characterized by the presence of a methoxyphenyl group and a nitrophenyl group attached to a prop-2-enamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[(2-methoxyphenyl)methyl]-3-(3-nitrophenyl)prop-2-enamide typically involves a multi-step process. One common method starts with the preparation of the intermediate (2-methoxyphenyl)methylamine. This intermediate is then reacted with 3-nitrobenzaldehyde in the presence of a base, such as sodium hydroxide, to form the corresponding Schiff base. The Schiff base is subsequently reduced using a reducing agent like sodium borohydride to yield the desired enamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[(2-methoxyphenyl)methyl]-3-(3-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium dithionite can be employed.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., thiols) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of (2-hydroxyphenyl)methyl-3-(3-nitrophenyl)prop-2-enamide.

    Reduction: Formation of (2-methoxyphenyl)methyl-3-(3-aminophenyl)prop-2-enamide.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

(2E)-N-[(2-methoxyphenyl)methyl]-3-(3-nitrophenyl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2E)-N-[(2-methoxyphenyl)methyl]-3-(3-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of signal transduction, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-N-[(2-hydroxyphenyl)methyl]-3-(3-nitrophenyl)prop-2-enamide
  • (2E)-N-[(2-methoxyphenyl)methyl]-3-(3-aminophenyl)prop-2-enamide
  • (2E)-N-[(2-methoxyphenyl)methyl]-3-(3-bromophenyl)prop-2-enamide

Uniqueness

(2E)-N-[(2-methoxyphenyl)methyl]-3-(3-nitrophenyl)prop-2-enamide is unique due to the presence of both a methoxy group and a nitro group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical modifications and applications in various fields.

Properties

IUPAC Name

(E)-N-[(2-methoxyphenyl)methyl]-3-(3-nitrophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-23-16-8-3-2-6-14(16)12-18-17(20)10-9-13-5-4-7-15(11-13)19(21)22/h2-11H,12H2,1H3,(H,18,20)/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZDVAMPYBSTBKB-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1CNC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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